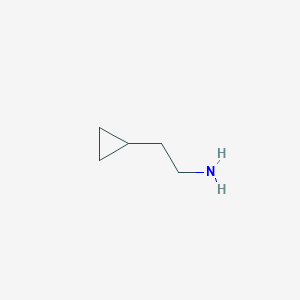

2-Cyclopropylethylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGZOXRETBBBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437086 | |

| Record name | 2-Cyclopropylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62893-54-3 | |

| Record name | Cyclopropaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62893-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropaneethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Cyclopropylethylamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylethylamine Hydrochloride

Abstract

This compound and its hydrochloride salt are valuable building blocks in medicinal chemistry, appearing in the structure of various pharmaceutically active compounds. The incorporation of the cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and binding affinity. This guide provides a comprehensive overview of the primary synthetic routes to this compound hydrochloride, designed for researchers and drug development professionals. We will delve into two robust, field-proven strategies, starting from commercially available precursors. The discussion emphasizes the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis to aid in route selection for laboratory-scale synthesis and potential scale-up.

Introduction and Strategic Overview

The (C₅H₁₂ClN) presents a unique set of challenges, primarily centered on the efficient construction of the ethylamine side chain attached to the stable cyclopropane ring.[1] The target molecule is the hydrochloride salt of a primary amine, which enhances its stability and handling properties compared to the free base.

Two principal retrosynthetic disconnections guide the most common and practical synthetic approaches. Both pathways converge on the final amine, which is then converted to its hydrochloride salt.

-

Route A: Nitrile Reduction Pathway. This strategy involves the reduction of a key intermediate, 2-cyclopropylacetonitrile. It is often favored for its directness.

-

Route B: Carboxylic Acid Amidation-Reduction Pathway. This route begins with 2-cyclopropylacetic acid, which is converted to the corresponding amide and subsequently reduced.

This guide will explore both pathways, providing the necessary detail to replicate these syntheses and understand the underlying chemical principles.

Figure 1: High-level overview of the two primary synthetic routes to this compound Hydrochloride.

Route A: The Nitrile Reduction Pathway

This approach is arguably the most direct. It hinges on the successful synthesis and subsequent reduction of the nitrile intermediate, 2-cyclopropylacetonitrile.

Synthesis of 2-Cyclopropylacetonitrile

2-Cyclopropylacetonitrile (also known as cyclopropylmethyl cyanide) is a crucial precursor.[2][3] While several methods exist for its preparation, a common and reliable method starts from cyclopropylmethyl bromide via nucleophilic substitution with an alkali metal cyanide.[4]

Causality of Experimental Choices:

-

Reactants: Cyclopropylmethyl bromide is a readily available starting material. Sodium or potassium cyanide provides the nucleophilic cyanide anion.

-

Phase-Transfer Catalyst (PTC): The reaction involves two immiscible phases (organic halide and aqueous cyanide). A PTC, such as a quaternary ammonium salt, is essential to transport the cyanide anion into the organic phase, dramatically accelerating the reaction and improving yields.[4]

-

Solvent: A non-polar organic solvent like toluene is often used to dissolve the halide.

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., below 80°C) is critical to prevent side reactions, such as the formation of cyclobutyl cyanide through rearrangement, which is difficult to separate from the desired product.[4]

Experimental Protocol: Synthesis of 2-Cyclopropylacetonitrile

-

Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.

-

Charging Reagents: To the flask, add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Addition of Halide: Begin vigorous stirring and add a solution of cyclopropylmethyl bromide in toluene dropwise via the dropping funnel, maintaining the internal temperature below 80°C.

-

Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature for several hours until TLC or GC analysis indicates the consumption of the starting halide.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or another suitable solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2-cyclopropylacetonitrile (boiling point: 142-144°C).[3]

Reduction of 2-Cyclopropylacetonitrile to this compound

The conversion of the nitrile group to a primary amine is a standard transformation in organic synthesis. Two highly effective methods are the use of Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[5][6]

Mechanistic Insight & Rationale:

-

Reagent: LiAlH₄ serves as a source of the hydride ion (H⁻).[7]

-

Mechanism: The reaction proceeds via two sequential nucleophilic additions of hydride to the electrophilic carbon of the nitrile. The first addition forms an intermediate imine anion, which is rapidly reduced by a second hydride equivalent to a dianion. A careful aqueous workup then protonates the nitrogen to yield the primary amine.[8][9]

-

Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents, including water and alcohols.[6]

-

Safety: Extreme caution must be exercised. The reaction is highly exothermic and liberates flammable hydrogen gas upon quenching. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

Figure 2: Simplified mechanism for the LiAlH₄ reduction of a nitrile (R = Cyclopropylmethyl).

Experimental Protocol: LiAlH₄ Reduction

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq.) in anhydrous diethyl ether or THF.

-

Addition: Cool the suspension in an ice bath. Add a solution of 2-cyclopropylacetonitrile in the same anhydrous solvent dropwise via a pressure-equalizing dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Quenching (Fieser workup): Cool the flask in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Filter the solid salts and wash them thoroughly with ether. Combine the filtrate and washes, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude this compound free base. Note: The free base is volatile; handle it with care.

Catalytic hydrogenation is a greener and often safer alternative to using metal hydrides, particularly for larger-scale operations.[10]

Rationale of Experimental Choices:

-

Catalyst: Raney Nickel is a common and effective catalyst for nitrile hydrogenation.[10] Other catalysts like Rhodium on alumina can also be used, sometimes in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.

-

Solvent: An alcoholic solvent like ethanol or methanol is typically used.

-

Hydrogen Source: The reaction is run under a positive pressure of hydrogen gas in a specialized hydrogenation apparatus (e.g., a Parr shaker).

-

Pressure & Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Pressures of 50-100 psi and temperatures from ambient to 50°C are common starting points.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Charge a high-pressure reaction vessel (autoclave or Parr shaker bottle) with 2-cyclopropylacetonitrile, the solvent (e.g., ethanol saturated with ammonia), and the hydrogenation catalyst (e.g., Raney Nickel, handled as a slurry).

-

Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen to the desired level.

-

Reaction: Heat and/or agitate the mixture. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Workup: Once hydrogen uptake ceases, cool the vessel, vent the excess pressure, and purge with nitrogen.

-

Isolation: Carefully filter the catalyst from the reaction mixture (Note: Raney Nickel can be pyrophoric and should be filtered wet and never allowed to dry in air). Remove the solvent from the filtrate under reduced pressure to yield the crude amine.

Route B: The Amide Reduction Pathway

This alternative route begins with 2-cyclopropylacetic acid, which is readily available.[11][12]

Synthesis of 2-Cyclopropylacetamide

The carboxylic acid must first be converted to the primary amide. A standard, reliable method is to first activate the carboxylic acid by converting it to an acyl chloride, followed by amination.

Experimental Protocol: Synthesis of 2-Cyclopropylacetamide

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, add 2-cyclopropylacetic acid to an excess of thionyl chloride (SOCl₂). Gently reflux the mixture until gas evolution (HCl and SO₂) ceases. Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 2-cyclopropylacetyl chloride.

-

Amination: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a stirred, concentrated aqueous solution of ammonium hydroxide. The amide will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it to yield 2-cyclopropylacetamide.

Reduction of 2-Cyclopropylacetamide

Similar to nitriles, amides are efficiently reduced to amines using LiAlH₄.[5] The mechanism involves the initial formation of a complex with the carbonyl oxygen, followed by hydride attack and elimination of an aluminate species to give an iminium ion, which is then reduced by a second hydride to the final amine.

Experimental Protocol: LiAlH₄ Reduction of Amide

The protocol is virtually identical to that described for the nitrile reduction (Section 2.2.1), with 2-cyclopropylacetamide used in place of 2-cyclopropylacetonitrile. The same setup, stoichiometry, reaction conditions, and cautious workup procedure apply.

Final Step: Hydrochloride Salt Formation

To obtain the final, stable product, the volatile free base amine must be converted to its hydrochloride salt.[13]

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude this compound free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath. Either bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper).

-

Precipitation: The this compound hydrochloride will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry it under vacuum.

Data and Comparative Analysis

Proper characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| CAS Number | 89381-08-8 | [1] |

| Appearance | White to Off-White Solid | General Knowledge |

| Melting Point | 178-180°C | [14] |

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Route A (Nitrile Reduction) | Route B (Amide Reduction) |

| Key Intermediate | 2-Cyclopropylacetonitrile | 2-Cyclopropylacetamide |

| Starting Material | Cyclopropylmethyl Halide | 2-Cyclopropylacetic Acid |

| Key Transformation | Nitrile Reduction (LiAlH₄ or H₂/Catalyst) | Amide Reduction (LiAlH₄) |

| Pros | More direct (fewer steps). Catalytic hydrogenation offers a "greener" option. | Starting material is an easily handled solid/liquid. |

| Cons | Nitrile synthesis can involve highly toxic cyanides. LiAlH₄ reduction requires stringent anhydrous conditions and safety precautions. | Longer synthetic sequence (3 steps vs. 2). Requires use of thionyl chloride and LiAlH₄. |

| Scalability | The catalytic hydrogenation variant is highly scalable. The LiAlH₄ variant is less so due to safety and workup issues. | Moderate. The use of LiAlH₄ can be challenging on a large scale. |

Conclusion

Both the nitrile reduction and the amide reduction pathways represent viable and effective strategies for the .

-

For laboratory-scale synthesis, the Nitrile Reduction Pathway via LiAlH₄ is often the quickest, provided the laboratory is well-equipped to handle moisture-sensitive and highly reactive reagents safely.

-

For larger-scale or process chemistry applications, the Nitrile Reduction Pathway via Catalytic Hydrogenation is superior due to its enhanced safety profile, simpler workup, and environmental advantages.

The choice of route will ultimately depend on the specific constraints of the project, including scale, available equipment, safety protocols, and cost of starting materials. This guide provides the foundational knowledge and detailed protocols for researchers to make an informed decision and successfully synthesize this important chemical building block.

References

- Google Patents.

- PubChem. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869. [Link]

- Google Patents.

- Google Patents.

- PubChem. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080. [Link]

- P212121 Store. Cyclopropylacetonitrile | CAS 6542-60-5. [Link]

- Google Patents. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- Organic Syntheses. cyclopropyl cyanide. [Link]

- Reddit. 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. [Link]

- Google Patents. CN114213280A - Novel synthesis method of cyclopropyl cyanide.

- Wikipedia. Cyclopropyl cyanide. [Link]

- National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

- ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). [Link]

- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)

- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

- Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

- YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

- ACS Publications. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. [Link]

- ChemRxiv.

- ResearchGate.

- Clariant.

- Bulletin of Chemical Reaction Engineering & Catalysis. Catalytic hydrogenation of acetone to isopropanol: An environmentally benign approach. [Link]

- ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

- MDPI. Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. [Link]

Sources

- 1. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. store.p212121.com [store.p212121.com]

- 4. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Catalytic hydrogenation of aceton... preview & related info | Mendeley [mendeley.com]

- 11. Cyclopropylacetic acid | 5239-82-7 [chemicalbook.com]

- 12. Cyclopropylacetic acid, 97% | Fisher Scientific [fishersci.ca]

- 13. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Cyclopropylethylamine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 62893-54-3), a primary amine featuring the increasingly important cyclopropyl motif. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic methodologies, analytical characterization, and the scientific rationale for its application in modern chemical research.

This compound, also known as 2-cyclopropylethanamine, is a unique building block that combines a strained three-membered carbocycle with a flexible ethylamine sidechain. This combination imparts specific conformational and electronic properties that are highly sought after in medicinal chemistry.

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| CAS Number | 62893-54-3 | [1] |

| IUPAC Name | 2-cyclopropylethanamine | [2] |

| Synonyms | Cyclopropaneethanamine, 2-Cyclopropyl ethylamine | [1][2] |

| Molecular Formula | C₅H₁₁N | [1][2] |

| Molecular Weight | 85.15 g/mol | [2] |

| Monoisotopic Mass | 85.089149355 Da | [2] |

| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N | [1] |

Estimated Physicochemical Data

Direct experimental data for this compound is not extensively published. The following properties are estimated based on its structure and data from closely related analogs, such as cyclopropylamine and 2-cyclopentylethanamine.

| Property | Estimated Value | Rationale / Analog Data |

| Appearance | Colorless to pale yellow liquid | Typical for short-chain primary amines. |

| Boiling Point | ~115-125 °C | Higher than cyclopropylamine (49-50 °C) due to increased chain length.[3] |

| Density | ~0.84 g/mL at 25 °C | Slightly higher than cyclopropylamine (0.824 g/mL).[3] |

| Solubility | Miscible with water, ethanol, chloroform, and other common organic solvents. | Expected for a low molecular weight amine; analog cyclopropylamine is miscible with water and various organic solvents.[4] |

| pKa | ~10.5 | Similar to other primary alkylamines. |

Synthesis and Manufacturing Pathway

The synthesis of this compound is not commonly detailed in literature, but a highly effective and logical pathway proceeds through the reduction of cyclopropylacetonitrile. This two-step approach, starting from commercially available materials, is scalable and utilizes standard laboratory transformations.

Overall Synthetic Workflow

The workflow begins with the synthesis of the nitrile intermediate, followed by its chemical reduction to the target primary amine.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

This protocol details the reduction of cyclopropylacetonitrile to this compound using catalytic hydrogenation.[5]

Materials:

-

Cyclopropylacetonitrile (1.0 eq)[6]

-

10% Palladium on Carbon (Pd/C), 50% wet (5 mol%)

-

Ethanol, anhydrous (10-15 mL per gram of nitrile)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 10 M solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of cyclopropylacetonitrile in anhydrous ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst to the solution. Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with flammable solvent vapors.

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas to remove all air, and then pressurize with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Begin vigorous agitation and heat the mixture to 40-50 °C. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 12-24 hours.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. Quench it carefully with water.

-

Isolation (as Hydrochloride Salt): Cool the ethanolic solution of the amine in an ice bath. Slowly add concentrated HCl dropwise until the solution is acidic (pH < 2). The amine hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Free Base Generation: To obtain the free amine, dissolve the hydrochloride salt in water, cool in an ice bath, and basify by the slow addition of 10 M NaOH solution until pH > 12. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is critical for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing both retention time and a fragmentation pattern for positive identification.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Signature |

| ¹H NMR | Cyclopropyl Protons (-CH-, -CH₂-) | Multiplets in the upfield region, ~0.0-0.8 ppm. |

| Ethyl Protons (-CH₂-CH₂-N) | Multiplets between ~1.4-1.6 ppm (-CH₂-C) and ~2.7-2.9 ppm (-CH₂-N). | |

| Amine Protons (-NH₂) | A broad singlet, chemical shift is concentration and solvent dependent (~1.0-2.5 ppm). | |

| IR | N-H Stretch | Two characteristic sharp-to-medium bands for a primary amine at ~3300-3400 cm⁻¹.[7] |

| C-H Stretch (Cyclopropyl) | Bands just above 3000 cm⁻¹ (~3080-3000 cm⁻¹).[7] | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 85. |

| Base Peak | m/z = 30 ([CH₂NH₂]⁺) from cleavage beta to the nitrogen. | |

| Other Fragments | m/z = 41 (cyclopropyl cation), m/z = 56 (M-29, loss of ethyl), m/z = 70 (M-15, loss of methyl from ring opening). |

Protocol: GC-MS Analysis

This protocol provides a general method for the qualitative and quantitative analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Instrumentation and Conditions:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase (or equivalent).[7]

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 250 °C, hold for 5 minutes.

-

Injector: Split/splitless, 250 °C, split ratio 20:1.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV. Mass scan range m/z 30-200.[7]

Self-Validating System: The protocol's trustworthiness is established by a dual-confirmation system. The analyte must elute at a specific, reproducible retention time and its mass spectrum must match the expected fragmentation pattern, including the molecular ion and key fragment ions. This dual-check minimizes the risk of misidentification.

Applications in Research and Drug Development

The cyclopropyl group is not merely a small carbocycle; it is a "bioisostere" of a phenyl ring or a double bond, offering unique advantages in drug design. Its incorporation can significantly impact a molecule's pharmacological profile.

Key Advantages of the Cyclopropyl Moiety:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them more resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life.

-

Enhanced Potency: The rigid structure of the ring reduces the conformational flexibility of a molecule. This pre-organization can lead to a more favorable entropic contribution to binding affinity with a biological target.

-

Improved Physicochemical Properties: Replacing larger, more lipophilic groups (like a tert-butyl group) with a cyclopropyl group can fine-tune solubility and permeability (e.g., brain permeability).

-

Novel Vectoral Exit: The strained ring system provides specific bond arrangements that can guide how a molecule exits the binding pocket of a receptor, potentially improving selectivity.

While specific drugs containing the this compound fragment are not prevalent in public databases, the parent cyclopropylamine is a key structural component in numerous approved drugs and clinical candidates, including the antidepressant Tranylcypromine and the antibiotic Ciprofloxacin . The this compound scaffold serves as a valuable building block for exploring these benefits in new chemical entities.

Safety and Handling

This compound and its salts are hazardous materials that require careful handling in a controlled laboratory environment.

GHS Hazard Information (for Hydrochloride Salt): [8]

-

Pictograms: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

Recommended Handling Procedures: [9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For larger quantities, consider a PVC apron or suit.

-

Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep away from incompatible materials such as strong acids and oxidizing agents.[9]

-

Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[10]

References

- BenchChem. (2026). Application Notes and Protocols: Synthesis of 2-Cycloheptylpropan-2-amine from 2-Cycloheptylpropan-2-ol. BenchChem.

- BenchChem. (2026). Application Notes and Protocols for the Synthesis of 2-Cyclopropylaniline. BenchChem.

- PubChem. (n.d.). 2-Cyclopropylpropan-2-amine. National Center for Biotechnology Information.

- Fisher Scientific. (2024, March 31). Safety Data Sheet: (S)-1-Cyclopropylethylamine. Fisher Scientific.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Cyclopropylethanol. Fisher Scientific.

- Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1).

- Sigma-Aldrich. (2024, August 6).

- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. National Center for Biotechnology Information.

- Santa Cruz Biotechnology. (n.d.).

- Lautens, M., et al. (n.d.).

- NIST. (n.d.). Cyclopropylamine Mass Spectrum. NIST WebBook.

- Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

- PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information.

- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.

- NIST. (n.d.). Cyclopropylamine. NIST WebBook.

- PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information.

- PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Cyclopentylethanamine. National Center for Biotechnology Information.

- BenchChem. (n.d.). Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline. BenchChem.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya.

- ChemicalBook. (n.d.). 765-30-0(Cyclopropylamine) Product Description. ChemicalBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). HMDB.

- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum. ChemicalBook.

- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- ChemScene. (n.d.). 6542-60-5 | 2-Cyclopropylacetonitrile. ChemScene.

- PubChem. (n.d.). Cyclopropylacetonitrile. National Center for Biotechnology Information.

- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 4. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 6. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

commercial availability of 2-Cyclopropylethylamine

An In-Depth Technical Guide to the Commercial Availability of 2-Cyclopropylethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 2-cyclopropylethanamine) is a valuable chemical building block whose structural motif is of increasing interest in medicinal chemistry and drug discovery. The incorporation of the cyclopropyl group can significantly influence a molecule's pharmacological properties, including metabolic stability, potency, and membrane permeability.[1][2] This guide provides a comprehensive technical overview of the , offering practical insights for researchers and procurement specialists. We will delve into supplier details, available forms and purities, quality control considerations, and the broader context of its synthesis and applications, ensuring a well-rounded understanding for its integration into research and development pipelines.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a primary amine featuring a cyclopropyl group attached to an ethyl spacer. It is commercially available primarily as a free base and as a hydrochloride salt. Understanding its fundamental properties is critical for experimental design, handling, and analytical characterization.

| Property | This compound (Free Base) | This compound HCl |

| Molecular Formula | C₅H₁₁N[3][4] | C₅H₁₂ClN[5] |

| Molecular Weight | 85.15 g/mol [3][6] | 121.61 g/mol [5] |

| CAS Number | 62893-54-3[4] | 89381-08-8[5] |

| Appearance | Solid[3] | Data not consistently available |

| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N[3][4] | BFPCWNJLKUBDAR-UHFFFAOYSA-N[5] |

| Synonyms | 2-Cyclopropyl ethylamine, Cyclopropaneethanamine[4][6] | 2-Cyclopropylethanamine hydrochloride[5] |

Section 2: Commercial Availability and Procurement

Procuring this compound requires careful consideration of the supplier, grade, and available form. The compound is typically available from specialized chemical suppliers catering to the research and development sector.

Key Commercial Suppliers

Our research indicates that this compound is primarily available from the following sources in research quantities:

-

Sigma-Aldrich (Merck): A major global supplier that lists the compound under its "AldrichCPR" (Chemical Purity Research) brand.[3] This product line is specifically designated for early-discovery researchers.[3] Notably, the supplier does not provide comprehensive analytical data for this grade and states that the "Buyer assumes responsibility to confirm product identity and/or purity".[3] Bulk order requests can be made directly through their platform.[3]

-

CymitQuimica: This supplier offers this compound with a stated purity of 95%.[4] They provide the product in small, pre-packaged quantities (e.g., 100mg, 250mg) suitable for initial screening and laboratory-scale synthesis.[4]

-

AChemBlock: Listed as a synonym for this compound on the MilliporeSigma website, suggesting it as another potential source.[6]

Available Grades and Quantities

The commercial landscape for this compound is tailored towards R&D, not large-scale bulk manufacturing.

| Supplier | Product Name | CAS | Form | Purity Specification | Available Quantities |

| Sigma-Aldrich | 2-cyclopropyl ethyl amine AldrichCPR | 62893-54-3 | Free Base | Purity not specified; buyer verification required.[3] | 100mg; Bulk request |

| CymitQuimica | This compound | 62893-54-3 | Free Base | 95%[4] | 100mg, 250mg |

| PubChem | 2-Cyclopropylethanamine hydrochloride | 89381-08-8 | HCl Salt | Lists various vendors (data aggregated) | Varies by vendor |

Procurement Strategy Workflow

For scientists and procurement managers, a structured approach is essential, particularly given the variability in product specifications. The following workflow is recommended.

Caption: Recommended procurement workflow for this compound.

Section 3: Quality Control and In-House Verification

Given that some suppliers provide this compound with limited analytical data, establishing a robust in-house quality control (QC) protocol is a cornerstone of scientific integrity. This self-validating step ensures that the material's identity, purity, and integrity are confirmed before its use in critical experiments.

Recommended Analytical Methods

-

Identity Confirmation (NMR Spectroscopy):

-

¹H NMR: The proton NMR spectrum should provide a definitive fingerprint. Expect characteristic signals for the cyclopropyl protons (a complex multiplet system typically in the 0.0-0.8 ppm range) and the two ethylenic CH₂ groups, with the one adjacent to the nitrogen atom being the most deshielded.

-

¹³C NMR: The carbon spectrum will confirm the presence of the five unique carbon atoms.

-

-

Purity Assessment (Chromatography and Mass Spectrometry):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of a volatile amine like this compound. The gas chromatogram will separate impurities, while the mass spectrum will confirm the molecular weight of the main component (m/z = 85 for the molecular ion [M]⁺).

-

High-Performance Liquid Chromatography (HPLC): If the compound is derivatized or analyzed as the non-volatile HCl salt, HPLC can be an effective alternative for purity analysis.

-

QC Workflow for Incoming Material

Caption: A self-validating QC workflow for incoming this compound.

Section 4: Synthetic Context

While this guide focuses on commercial availability, understanding the synthetic landscape provides valuable context. The synthesis of 2-substituted cyclopropylamines is a topic of active research, often presenting challenges in achieving high diastereoselectivity.[7][8]

Common strategies in the literature for accessing the cyclopropylamine motif include:

-

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions: These methods are used to construct cyclopropane rings.[8]

-

Metal-Catalyzed Cyclopropanation: The use of carbenoids in the presence of metal catalysts can form the cyclopropane ring.[8]

-

Rearrangement Reactions: The Curtius rearrangement of cyclopropyl acyl azides is another established route.[8]

-

From α-Chloroaldehydes: A reported method involves trapping an electrophilic zinc homoenolate with an amine, followed by ring closure to generate trans-2-substituted cyclopropylamines.[7][8]

The multi-step nature and potential stereochemical complexities of these syntheses likely contribute to the compound's availability primarily in research-scale quantities from specialized suppliers.

Section 5: Applications in Research and Drug Development

The cyclopropyl group is not merely a passive structural element; it is a functional bioisostere that medicinal chemists employ to fine-tune drug candidates. Its unique stereoelectronic properties can confer significant advantages.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane.[2] This increased bond dissociation energy can make the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a crucial strategy for reducing drug clearance and improving half-life.[1]

-

Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl ring can lock a molecule into a specific conformation that is more favorable for binding to a biological target, thereby enhancing potency and reducing off-target effects.[2]

-

Pharmacokinetic Modulation: The group can influence properties like lipophilicity and membrane permeability, which are critical for oral absorption and distribution, including permeability across the blood-brain barrier.[2]

-

Therapeutic Areas: Cyclopropylamine scaffolds are found in a wide range of biologically active agents, including drugs targeting the central nervous system (e.g., antidepressants), cardiovascular diseases, and infectious diseases.[9][10][11] They are key intermediates for compounds like monoamine oxidase inhibitors (MAOIs) and various agrochemicals.[9]

Section 6: Handling, Storage, and Safety

Proper handling of this compound and its salts is paramount. The amine functionality imparts corrosive and irritant properties.

GHS Hazard Information

| Compound Form | GHS Pictograms | Signal Word | Hazard Statements |

| Free Base | GHS07 | Warning | H302: Harmful if swallowed.[3] |

| HCl Salt | Danger | Danger | H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] |

This is not an exhaustive list. Always consult the most current Safety Data Sheet (SDS) from your supplier. Safety data for related short-chain flammable amines suggests that the free base should also be handled as a corrosive and flammable liquid.[12][13]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][14]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[13] For flammable amines, storage in a dedicated flammables cabinet is recommended.[13]

-

Inert Atmosphere: Primary amines can be sensitive to air and moisture. For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon).

References

- PubChem. 2-Cyclopropylethanamine hydrochloride. [Link]

- ResearchGate.

- ChemRxiv.

- Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. [Link]

- Longdom Publishing.

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

- USA Chemical Suppliers. 1-cyclopropylethylamine suppliers USA. [Link]

- Google Patents. US3988464A - Cyclopropylamines as pharmaceuticals.

- Future Medicinal Chemistry.

- Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-cyclopropyl ethyl amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Cyclopropylethanamine hydrochloride | C5H12ClN | CID 21916080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyclopropylethanamine [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. longdom.org [longdom.org]

- 10. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

2-Cyclopropylethylamine: A Compact Scaffold Maximizing Therapeutic Potential

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The cyclopropyl group, a small, strained carbocycle, has become a cornerstone of modern medicinal chemistry, with 18 new chemical entities containing this motif approved by the FDA in the last decade alone.[1] Its unique stereoelectronic properties offer solutions to many common drug discovery challenges, including metabolic instability and off-target effects. When incorporated as a 2-cyclopropylethylamine moiety, it provides a conformationally restricted, metabolically robust building block that significantly influences a molecule's potency, selectivity, and pharmacokinetic profile. This guide explores the strategic value of the this compound scaffold, detailing its synthesis, physicochemical advantages, and successful application in drug design, providing researchers with a comprehensive resource for leveraging this powerful building block.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropyl ring is far more than a simple three-carbon cycloalkane; it is a "privileged" scaffold in medicinal chemistry due to its distinct structural and electronic characteristics.[2][3]

-

Conformational Rigidity: The fixed, planar nature of the three carbon atoms introduces a high degree of conformational constraint.[4] This rigidity can lock a flexible molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing potency.[2][4]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes.[1][2][3] This increased bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drugs.[5] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life and reduced potential for drug-drug interactions.[4][5]

-

Modulation of Physicochemical Properties: The cyclopropyl group's unique electronics, featuring enhanced p-character in its C-C bonds, allows it to act as a bioisostere for alkenes or even carbonyl groups in certain contexts.[1] Its incorporation can fine-tune properties such as lipophilicity, pKa, and membrane permeability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]

The This compound scaffold combines these advantages with a flexible ethylamine linker, creating a versatile building block that positions a key basic nitrogen atom for crucial interactions with biological targets like GPCRs, ion channels, and enzymes.

| Property | Contribution of the Cyclopropyl Group | Reference |

| Potency | Conformational locking reduces entropic penalty of binding. | [2][4] |

| Metabolic Stability | High C-H bond energy reduces susceptibility to CYP oxidation. | [5] |

| Selectivity | Rigid structure minimizes binding to off-targets. | [4] |

| Pharmacokinetics | Can increase half-life and improve brain permeability. | [2][4] |

| pKa Modulation | Can alter the basicity of the amine to optimize interactions. | [2] |

Synthetic Pathways to this compound and Precursors

The primary and most efficient route to this compound involves the reduction of its nitrile precursor, cyclopropylacetonitrile . This intermediate is commercially available but can also be synthesized through several established methods.

Synthesis of the Key Intermediate: Cyclopropylacetonitrile

Cyclopropylacetonitrile (also known as 2-cyclopropylethanenitrile) is a crucial precursor.[6] One common laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime using acetic anhydride.[7]

A more industrially scalable approach starts from cyclopropanemethanol. This alcohol is first converted to a mixture of halides (e.g., cyclopropylmethyl bromide) using an aqueous hydrogen halide solution.[8] This halide mixture is then reacted with an alkali metal cyanide (e.g., sodium cyanide) in the presence of a phase-transfer catalyst to yield cyclopropylacetonitrile.[8] Care must be taken to control the temperature during the cyanide displacement reaction to avoid the formation of impurities like cyclobutyl cyanide.[8]

Reduction of Cyclopropylacetonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using several robust methods.

This is often the cleanest and most effective method for this reduction.

Materials:

-

Cyclopropylacetonitrile

-

Ethanol (or Methanol), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source

-

Hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

In a suitable hydrogenation vessel, dissolve cyclopropylacetonitrile (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 10 bar) and begin vigorous stirring.[9]

-

The reaction can be heated (e.g., 70°C) to increase the rate, and progress should be monitored by TLC or GC-MS.[9]

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with ethanol.[9]

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation if necessary.

Application in Drug Discovery: A Case Study Perspective

The this compound moiety is a structural alert for bioactivity, often found in molecules targeting the central nervous system (CNS). Its structure bears a resemblance to trace amines and classic phenethylamine-based neuromodulators.[10][11] The cyclopropyl group acts as a conformationally restricted bioisostere of a phenyl ring or other larger alkyl groups, often improving metabolic stability and receptor fit.

While specific marketed drugs with the core this compound fragment are not abundant, the closely related cyclopropylamine motif is prevalent in numerous pharmaceuticals and agrochemicals.[12][13] The principles learned from these related structures are directly applicable. For example, in monoamine oxidase (MAO) inhibitors, the cyclopropylamine moiety is known to be a key pharmacophore. The cyclopropyl group enhances the inhibitor's affinity for the enzyme and contributes to the mechanism of inactivation.

The value of the this compound building block lies in its utility for library synthesis and lead optimization. By introducing this scaffold, medicinal chemists can systematically explore the chemical space around a target, leveraging the inherent advantages of the cyclopropyl group to enhance drug-like properties.

Below is a conceptual workflow illustrating how the this compound scaffold can be integrated into a lead optimization campaign.

Caption: Lead optimization cycle using this compound.

Conclusion and Future Outlook

This compound is a potent and valuable building block in the medicinal chemist's toolkit. It offers a pre-packaged combination of conformational rigidity and metabolic stability, addressing two of the most significant hurdles in drug discovery. Its straightforward synthesis from readily available precursors makes it an attractive scaffold for inclusion in both early-stage discovery libraries and late-stage lead optimization campaigns. As the drive for molecules with highly optimized ADME profiles and minimal off-target effects continues, the strategic incorporation of compact, rigidifying elements like the this compound moiety will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Request PDF. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.

- Google Patents. (n.d.). EP1171421B1 - Process for the preparation of cyclopropylacetonitrile.

- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- Google Patents. (n.d.). WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

- P212121 Store. (n.d.). Cyclopropylacetonitrile | CAS 6542-60-5.

- LookChem. (n.d.). Cas 62893-54-3, 2-Cyclopropyl ethylamine (free base).

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.

- PubChem. (n.d.). Cyclopropaneethanamine. National Center for Biotechnology Information.

- Iraqi Journal of Pharmaceutical Sciences. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine.

- PubChem. (n.d.). 2-Cyclopropylethanamine hydrochloride. National Center for Biotechnology Information.

- MDPI. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.

- MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review.

- PubChem. (n.d.). Cyclopropylacetonitrile. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science.

- PubChem. (n.d.). 2-Cyclopropylpropan-2-amine. National Center for Biotechnology Information.

- MDPI. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.

- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Cyclopropylacetonitrile | C5H7N | CID 643447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]

- 9. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 12. longdom.org [longdom.org]

- 13. chemrxiv.org [chemrxiv.org]

spectroscopic data of 2-Cyclopropylethylamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 2-Cyclopropylethylamine

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound (C₅H₁₁N). In the absence of readily available, published experimental spectra in public databases, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable expected spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or identifying this compound. It offers detailed interpretations, standardized experimental protocols, and visual aids to facilitate the structural elucidation and characterization of this compound.

Introduction: The Need for Spectroscopic Characterization

This compound is a primary amine featuring a cyclopropyl group attached to an ethylamine moiety. Its unique combination of a strained three-membered ring and a flexible aminoethyl sidechain makes it an interesting building block in medicinal chemistry and materials science. The cyclopropyl group can act as a bioisostere for phenyl rings or other functionalities, influencing metabolic stability and binding affinity, while the primary amine provides a key site for further chemical modification.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and identify unknown substances. This guide explains the expected spectroscopic signatures of this compound, providing a critical reference for its synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial relationships of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropyl ring, the ethyl chain, and the amine group. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the unique electronic nature of the cyclopropyl ring.

Causality in Proton Environments:

-

Cyclopropyl Protons (a, b): These protons reside in a magnetically shielded environment due to the ring strain and unique hybridization, causing them to appear at an unusually high field (low ppm value) for aliphatic protons. The protons on the carbon adjacent to the ethyl group (methine proton, 'a') will be slightly downfield compared to the methylene protons ('b') further away. They will exhibit complex splitting patterns due to coupling with each other.

-

Ethyl Protons (c, d): The CH₂ group adjacent to the nitrogen ('d') is significantly deshielded and will appear further downfield than the CH₂ group adjacent to the cyclopropyl ring ('c'). Each will appear as a triplet due to coupling with its neighboring CH₂ group.

-

Amine Protons (e): The -NH₂ protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | Cyclopropyl-CH | ~0.7 - 1.1 | Multiplet | 1H |

| b | Cyclopropyl-CH₂ | ~0.1 - 0.5 | Multiplet | 4H |

| c | -CH₂-CH₂-NH₂ | ~1.4 - 1.6 | Triplet (t) | 2H |

| d | -CH₂-NH₂ | ~2.7 - 2.9 | Triplet (t) | 2H |

| e | -NH₂ | ~1.0 - 2.5 (variable) | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cyclopropyl-CH | ~12 - 18 | The methine carbon of the cyclopropyl ring. |

| Cyclopropyl-CH₂ | ~4 - 10 | The two equivalent methylene carbons of the ring. |

| -CH₂-CH₂-NH₂ | ~38 - 42 | Aliphatic carbon shifted slightly downfield by the adjacent amine. |

| -CH₂-NH₂ | ~43 - 47 | Carbon directly attached to nitrogen, experiencing the strongest deshielding effect. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis is required.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the solvent or TMS signal. Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups. The spectrum of this compound will be dominated by features of its primary amine and aliphatic C-H bonds.

Predicted IR Absorption Bands

The interpretation relies on correlating observed absorption frequencies (in wavenumbers, cm⁻¹) to specific bond vibrations. Data from the simpler, related molecule cyclopropylamine provides a strong basis for these predictions.[1][2][3]

Key Vibrational Modes:

-

N-H Stretch: As a primary amine, it will show two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the ethyl group. The sp²-like C-H bonds of the cyclopropyl ring may appear at slightly higher frequencies, just above 3000 cm⁻¹.

-

N-H Bend: A characteristic bending vibration (scissoring) for primary amines occurs in the 1590-1650 cm⁻¹ region.[4]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C and C-N stretching and bending vibrations, which are unique to the molecule as a whole and serve as a "fingerprint" for identification.[5]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium | Primary Amine |

| 3000 - 3100 | C-H Stretch | Medium-Weak | Cyclopropyl C-H |

| 2850 - 2960 | C-H Stretch | Strong | Alkyl C-H |

| 1590 - 1650 | N-H Bend (scissoring) | Medium-Strong | Primary Amine |

| 1020 - 1250 | C-N Stretch | Medium | Aliphatic Amine |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, the easiest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the ATR crystal. Alternatively, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Background Scan: Record a background spectrum of the empty ATR crystal or clean salt plates. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways.

Key Spectral Features:

-

Molecular Ion (M⁺•): The molecular formula C₅H₁₁N gives a molecular weight of 85.15 g/mol . The molecular ion peak is therefore expected at a mass-to-charge ratio (m/z) of 85. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[6] This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, this leads to the loss of a cyclopropylmethyl radical and the formation of a base peak at m/z 30 .

Caption: Predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Significance |

| 85 | [C₅H₁₁N]⁺• | Molecular Ion |

| 30 | [CH₂NH₂]⁺ | Base Peak (from alpha-cleavage) |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like small amines.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The GC oven temperature program should be optimized to ensure good separation from any impurities or solvent.

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an EI source). The mass analyzer scans a range of m/z values (e.g., 20-200 amu) to generate a mass spectrum for the compound as it elutes from the column.

Conclusion

This guide presents a detailed, predicted spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The expected ¹H and ¹³C NMR spectra provide a map of the carbon-hydrogen framework, the IR spectrum confirms the presence of the primary amine and aliphatic moieties, and the mass spectrum establishes the molecular weight and primary fragmentation pathway. By synthesizing these analyses and providing robust experimental protocols, this document serves as an authoritative and trustworthy resource for scientists working with this valuable chemical building block, enabling its confident identification and use in further research.

References

- National Institute of Standards and Technology (NIST). (n.d.). Cyclopropylamine. In NIST Chemistry WebBook.

- University of Calgary. (n.d.). Sample IR spectra. Chemistry LibreTexts.

- Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of propan-2-amine.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved January 11, 2026, from [Link]-Infrared_Spectroscopy_and_Mass_Spectrometry/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands[6]

Sources

- 1. Cyclopropylamine [webbook.nist.gov]

- 2. Cyclopropylamine [webbook.nist.gov]

- 3. Cyclopropylamine [webbook.nist.gov]

- 4. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

solubility and stability of 2-Cyclopropylethylamine

An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopropylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, with a detailed focus on its solubility and stability characteristics. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of these parameters is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines theoretical considerations, detailed experimental protocols for solubility and forced degradation studies, and potential degradation pathways. The methodologies are presented with the causality behind experimental choices, aiming to provide a self-validating framework for researchers.

Introduction to this compound

This compound is a primary amine featuring a cyclopropyl group attached to an ethylamine backbone.[1] This unique structural combination imparts distinct chemical and physical properties that are of significant interest in the synthesis of novel therapeutic agents. The presence of the basic amine group and the strained cyclopropyl ring influences its reactivity, solubility, and metabolic profile. A comprehensive understanding of its solubility and stability is a prerequisite for its advancement from a laboratory curiosity to a viable pharmaceutical candidate.[2] This guide serves as a senior application scientist's perspective on characterizing these critical attributes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its common salt form, this compound hydrochloride, is essential for any experimental design.

| Property | This compound | This compound Hydrochloride | Reference |

| CAS Number | 62893-54-3 | 89381-08-8 | [1][3] |

| Molecular Formula | C₅H₁₁N | C₅H₁₂ClN | [1][3] |

| Molecular Weight | 85.15 g/mol | 121.61 g/mol | [4][5][6] |

| Appearance | Solid | Colorless to off-white crystalline solid | [1][5] |

| InChI Key | ZOGZOXRETBBBJI-UHFFFAOYSA-N | BFPCWNJLKUBDAR-UHFFFAOYSA-N | [3][6] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a basic compound like this compound, solubility is expected to be highly dependent on pH.

Theoretical Considerations

The ethylamine portion of the molecule contains a primary amine, which is basic and readily protonated in acidic solutions. This protonation leads to the formation of a positively charged ammonium ion, which enhances its interaction with polar solvents like water. Conversely, in neutral or basic media, the amine will be in its free base form, which is less polar and thus expected to be more soluble in organic solvents. The cyclopropyl group is a small, non-polar moiety that contributes to the overall lipophilicity of the molecule.[7] The hydrochloride salt form is generally used to enhance aqueous solubility.[1]

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound or its hydrochloride salt

-

Water (HPLC grade)

-

Phosphate and acetate buffers (pH 4, 7, 9)

-

Methanol, Ethanol, Acetonitrile, Dichloromethane (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector or mass spectrometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Diagram of Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Evaluation: A Forced Degradation Approach

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products of a drug substance.[2][8] This information is vital for developing stability-indicating analytical methods, understanding the degradation pathways, and determining the intrinsic stability of the molecule.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to expose this compound to a range of stress conditions. A degradation of 5-20% is generally considered optimal for identifying degradation products.[8]

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature or 50-60°C | To assess stability in acidic environments, such as the stomach.[8] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature or 50-60°C | To evaluate stability in basic conditions, relevant to some formulation types and intestinal pH.[8] |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To investigate susceptibility to oxidative degradation, which can occur during storage and manufacturing. |